2-Cyanoethyltrichlorosilane

Description

Contextualization within Modern Organosilicon Chemistry

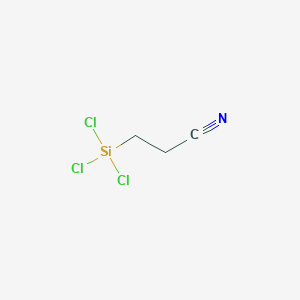

Organosilicon chemistry is a branch of organometallic chemistry that focuses on compounds containing carbon-silicon bonds. These compounds have found widespread use due to the unique properties imparted by the silicon atom, such as thermal stability, chemical inertness, and tailored surface energy. In this vast landscape, 2-Cyanoethyltrichlorosilane (B88444) (C₃H₄Cl₃NSi) carves out a specific and important niche as a functionalized silane (B1218182).

Its structure, featuring a reactive trichlorosilyl (B107488) group and a polar cyanoethyl group, makes it a bifunctional reagent of considerable interest. The trichlorosilyl group allows for facile hydrolysis and condensation reactions, forming stable siloxane bonds (Si-O-Si), which are the backbone of silicone polymers and coatings. Simultaneously, the cyanoethyl group introduces polarity and a site for further chemical transformations, setting it apart from simpler alkyl or aryl trichlorosilanes. This dual functionality allows for the precise engineering of material properties at the molecular level.

The physical and chemical properties of this compound are summarized in the table below:

| Property | Value |

| Chemical Formula | C₃H₄Cl₃NSi |

| Molecular Weight | 188.52 g/mol |

| Boiling Point | 109 °C at 30 mmHg researchgate.net |

| Melting Point | 33-34 °C researchgate.net |

| Density | 1.356 g/cm³ core.ac.uk |

| Refractive Index | 1.4615 core.ac.uk |

| Vapor Pressure | 12 mmHg at 85 °C researchgate.netcore.ac.uk |

| Enthalpy of Vaporization | 11.2 kcal/mol researchgate.netcore.ac.uk |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents core.ac.uk |

| CAS Number | 1071-22-3 |

Historical Perspectives and Foundational Research Trajectories of this compound

The journey of this compound is intrinsically linked to the development of hydrosilylation, a fundamental reaction in organosilicon chemistry. The addition of a silicon-hydrogen bond across a carbon-carbon double bond was a pivotal discovery in the mid-20th century. Early pioneering work in the 1940s by chemists like Leo H. Sommer laid the groundwork for this powerful synthetic method. core.ac.ukethernet.edu.et

While the broader field of hydrosilylation was expanding, the specific synthesis of this compound via the hydrosilylation of acrylonitrile (B1666552) with trichlorosilane (B8805176) emerged as a significant research trajectory. A notable publication in 1962 in The Journal of Organic Chemistry detailed a method for the preparation of β-Cyanoethyltrichlorosilane, highlighting the growing interest in functionalized organosilanes. acs.org This early research demonstrated the feasibility of creating organosilicon compounds with reactive organic functional groups, opening up new avenues for polymer and materials chemistry. A Japanese patent filed in 1978 also described a preparation method for this compound, indicating its established importance in industrial applications by that time. cdnsciencepub.com

Interdisciplinary Relevance in Contemporary Chemical Science

The unique bifunctional nature of this compound has led to its application across various scientific disciplines, most notably in materials science and analytical chemistry.

In Materials Science , this compound serves as a crucial precursor for the synthesis of advanced materials with tailored properties. Its ability to form siloxane networks, coupled with the polar cyano group, makes it a valuable monomer for creating functionalized polysiloxanes and silsesquioxanes. acs.orggoogle.com These materials find use in a variety of applications:

Surface Modification: The compound is used to create hydrophilic surfaces on various substrates. mdpi.com The polar cyano groups orient towards the surface, increasing its wettability and adhesion to polar substances. This is particularly useful in creating coatings, and for modifying the surface of inorganic nanoparticles to improve their dispersion in polymer matrices. nih.govresearchgate.netosti.govmdpi.com

Silsesquioxane Synthesis: It is a key building block for polyhedral oligomeric silsesquioxanes (POSS). researchgate.netacs.org The cyano groups in these cage-like structures can influence their solubility, thermal stability, and compatibility with other polymers, leading to the development of novel hybrid materials with enhanced properties. researchgate.net

Coatings and Resins: The incorporation of this compound into polymer backbones can enhance properties such as thermal stability and chemical resistance. researchgate.netgelest.com

In Analytical Chemistry , particularly in the field of chromatography, this compound plays a vital role in the preparation of stationary phases for gas chromatography (GC). google.comvsmu.bylibretexts.org The cyano groups impart a high degree of polarity to the stationary phase, which is crucial for the separation of polar analytes. gcms.cz By creating a "cyano-phase," chromatographers can achieve selective retention and separation of compounds that would be difficult to resolve on nonpolar or less polar columns. sepsolve.com This selectivity is based on the dipole-dipole interactions between the cyano groups of the stationary phase and the polar functional groups of the analytes. vsmu.by

The interdisciplinary impact of this compound continues to grow as researchers find new ways to harness its unique chemical characteristics for the development of advanced materials and analytical tools.

Structure

3D Structure

Properties

IUPAC Name |

3-trichlorosilylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl3NSi/c4-8(5,6)3-1-2-7/h1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBGECWYBGXCNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Si](Cl)(Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl3NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042329 | |

| Record name | 3-(Trichlorosilyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Deep yellow solidified mass or fragments; mp = 35 deg C; [MSDSonline] | |

| Record name | Propanenitrile, 3-(trichlorosilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Trichlorosilylpropionitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3254 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1071-22-3 | |

| Record name | 3-(Trichlorosilyl)propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Trichlorosilylpropionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3-(trichlorosilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Trichlorosilyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trichlorosilyl)propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CYANOETHYLTRICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04B691JN23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-TRICHLOROSILYLPROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5780 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies for 2 Cyanoethyltrichlorosilane

Regioselective Cyanoethylation of Trichlorosilane (B8805176)

The cyanoethylation of trichlorosilane is a specific application of hydrosilylation, a fundamental reaction for creating carbon-silicon bonds. The reaction between trichlorosilane (HSiCl₃) and acrylonitrile (B1666552) (CH₂=CHCN) can theoretically produce two isomers. The control over which isomer is preferentially formed is the primary goal of regioselective synthesis.

The hydrosilylation of acrylonitrile with trichlorosilane can result in two distinct products: the α-adduct (1-cyano-1-(trichlorosilyl)ethane) and the β-adduct (2-cyanoethyltrichlorosilane).

α-Adduct: The silicon atom attaches to the carbon atom adjacent to the cyano group (C1).

β-Adduct: The silicon atom attaches to the terminal carbon atom of the double bond (C2).

The hydrosilylation of α,β-unsaturated nitriles like acrylonitrile using trichlorosilane has been shown to yield the β-adduct. researchgate.net The formation pathway is highly dependent on the catalytic system employed. For instance, reactions catalyzed by certain transition metal complexes may proceed through different mechanisms, influencing the product distribution. Research into rhenium-catalyzed hydrosilylation of acrylonitrile demonstrated that regioselectivity could be influenced by reaction conditions, with observed α:β adduct ratios around 3:1 in some cases. encyclopedia.pub This indicates that while β-addition is common, the reaction pathway can be directed towards the α-adduct with specific catalysts. The selectivity of the reaction can often be controlled by the careful selection of the catalyst, silane (B1218182), and reaction conditions. researchgate.net

The choice of catalyst is paramount in directing the regioselectivity and efficiency of the cyanoethylation of trichlorosilane. Various catalytic systems, ranging from simple bases to complex transition metal compounds, have been investigated.

N-silylamines are a class of organosilicon compounds that have found application in catalysis. rsc.org They are key substrates in a variety of chemical transformations, often favored because the silicon-nitrogen bond can be easily cleaved to yield free amine products after the reaction is complete. rsc.org While their primary role is often as a substrate, they are also implicated in catalytic cycles, for example in the hydrosilylation of imines. rsc.orgresearchgate.net The distinct electronic properties of N-silyl amines and their derivatives can lead to reactivity that is complementary to their non-silylated parent compounds. rsc.org

The use of organic bases, particularly tertiary amines, is a well-established and critical method for catalyzing the cyanoethylation of trichlorosilane. uwo.ca This catalytic approach is instrumental in the industrial synthesis of silane coupling agents. uwo.ca The base-catalyzed pathway strongly favors the formation of the β-adduct, This compound (B88444). The mechanism is believed to involve the activation of the reactants by the base, facilitating a nucleophilic conjugate addition (Michael-type reaction) of the trichlorosilane to the acrylonitrile.

The hydrosilylation reaction was first discovered through a process initiated by organic peroxides. researchgate.net Early research in the 1940s demonstrated that peroxides could catalyze the addition of trichlorosilane to olefins, a process that likely proceeds via a free-radical mechanism. mdpi.com

Heterogeneous catalysis offers significant advantages, including catalyst stability and ease of separation from the reaction mixture. researchgate.net Platinum-based catalysts are particularly notable in hydrosilylation. mdpi.com Supported platinum catalysts have been used commercially for the reaction of trichlorosilane with unsaturated compounds. mdpi.com Modern advancements have led to the development of highly efficient heterogeneous catalysts, such as single-atom platinum catalysts supported on alumina (B75360) nanorods, which show high activity and selectivity for the hydrosilylation of olefins. acs.org These advanced catalysts represent a significant step towards more sustainable and efficient chemical synthesis. researchgate.netacs.org

Achieving high synthetic efficiency requires careful optimization of multiple reaction parameters. whiterose.ac.ukrsc.org The goal is to maximize the yield of the desired product, this compound, while minimizing side reactions and the formation of impurities. mt.com

Key parameters for optimization include:

Temperature: Reaction temperature affects the rate of reaction and selectivity. While higher temperatures can increase conversion, they may also promote the formation of undesired byproducts. mt.com

Reagent Stoichiometry: The molar ratio of acrylonitrile to trichlorosilane is a critical factor that must be precisely controlled to ensure high yields. encyclopedia.pubresearchgate.net

Catalyst Loading: The concentration of the catalyst needs to be optimized to provide a high reaction rate without being excessive, which could lead to side reactions or increased costs. whiterose.ac.uk

Solvent: The choice of solvent can influence both the reaction rate and the selectivity of the hydrosilylation process. researchgate.net

The following table illustrates how changing the ratio of reactants can influence the regioselectivity of the hydrosilylation of acrylonitrile, based on findings from rhenium-catalyzed systems.

| Catalyst System | Acrylonitrile:Silane Ratio | Regioselectivity (α:β) | Reference |

|---|---|---|---|

| Rhenium Mono-nitrosyl Complex | Standard | ~3:1 | encyclopedia.pub |

| Rhenium Mono-nitrosyl Complex | High | Improved | encyclopedia.pub |

This table demonstrates that improved regioselectivity was obtained with a high ratio of acrylonitrile to silane in a rhenium-catalyzed system. encyclopedia.pub

Catalytic Systems and Their Influence on Reaction Outcome

Exploration of Alternative Synthetic Routes and Precursor Utilization

The industrial synthesis of this compound has traditionally been dominated by specific methods, but ongoing research seeks to develop more efficient, selective, and sustainable alternatives. These investigations focus on both fundamentally new ways to construct the crucial silicon-carbon bond and on refining existing hydrosilylation techniques through novel catalysts and reaction conditions.

Novel Approaches for Si-C Bond Formation

The formation of a stable silicon-carbon bond is the cornerstone of synthesizing organosilanes like this compound. wikipedia.org While hydrosilylation is the most direct route, researchers are exploring other advanced methodologies that offer unique advantages. These cutting-edge techniques move beyond the addition of Si-H across a double bond, focusing instead on mechanisms like C-H bond activation and biocatalysis.

One such frontier is the direct C-H silylation, which represents an atom-economical approach to forming C-Si bonds. caltech.edu Although not yet commercialized for this specific compound, research into catalytic systems that can selectively functionalize a C-H bond in the presence of other reactive groups is a significant area of academic and industrial interest. caltech.edu Another revolutionary approach involves biocatalysis. Scientists have successfully engineered enzymes, specifically cytochrome c, to catalyze the formation of carbon-silicon bonds through carbene insertion into silicon-hydrogen bonds. nih.gov This method operates under physiological conditions and offers high chemo- and enantioselectivity, representing a greener, more sustainable route to organosilicon compounds. nih.gov While demonstrated with model substrates, the extension of this technology could pave the way for entirely new biological manufacturing platforms for silanes. nih.gov

Table 1: Comparison of Novel Si-C Bond Formation Strategies

| Methodology | Core Principle | Potential Advantages | Key Catalyst/System |

| Direct C-H Silylation | Catalytic activation and replacement of a C-H bond with a silyl (B83357) group. | High atom economy; utilization of different precursor types. | Earth-abundant metal catalysts (e.g., potassium-based). caltech.edu |

| Biocatalytic C-Si Bond Formation | Enzyme-catalyzed carbene insertion into an Si-H bond. | High selectivity; environmentally friendly (aqueous conditions); potential for enantiopure products. | Evolved cytochrome c from Rhodothermus marinus. nih.gov |

Hydrosilylation-Based Syntheses

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond like a carbon-carbon double bond, remains the most significant and commercially viable method for producing this compound. wikipedia.orgwikipedia.org The fundamental reaction involves the addition of trichlorosilane to acrylonitrile (CH₂=CHCN). This reaction typically proceeds via an anti-Markovnikov addition, placing the silicon atom at the terminal carbon of the alkene, yielding the desired β-isomer, this compound. wikipedia.org

The reaction is almost always catalyzed. The prevalent mechanism for metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism, which involves the oxidative addition of the Si-H bond to a low-valent metal center, followed by alkene coordination, insertion into the metal-silicon or metal-hydride bond, and finally, reductive elimination of the product. wikipedia.org

Historically, platinum-based catalysts have been the industry standard. sigmaaldrich.com However, recent advancements have focused on developing catalysts based on more earth-abundant and less expensive metals, as well as novel activation methods that improve efficiency and selectivity. nih.gov

A notable development involves activating the Si-H bond of trichlorosilane using a pyridine (B92270) adduct in an aprotic nitrile solvent, such as acrylonitrile itself. google.com In this method, the coordination of pyridine to the trichlorosilane activates the silicon-hydrogen bond, facilitating its addition to the activated double bond of acrylonitrile. google.com This process can be performed under reflux conditions to produce this compound. google.com Research has also explored cobalt-based catalyst systems that show excellent activity for the hydrosilylation of various alkenes, representing a move away from precious metal catalysts. nih.gov

Table 2: Research Findings on Hydrosilylation for this compound

| Catalyst System / Method | Precursors | Key Conditions | Findings / Yield | Source |

| Phosphine Catalysis | Trichlorosilane, Acrylonitrile | Closed vessel, 75°C to 250°C for 2-5 hours. | Produced beta-cyanoethyltrichlorosilane with a reported yield of 56.0%. Alpha-isomer was not produced. | google.com |

| Pyridine Activation | Trichlorosilane, Acrylonitrile, Pyridine | Acrylonitrile used as both reactant and solvent; heated under reflux for 180 minutes. | The reaction yields a mixture containing this compound, confirmed by NMR spectroscopy. | google.com |

| Cobalt-(aminomethyl)pyridine Complexes | Alkoxy(vinyl)silanes, Hydrosilanes | Not specified for acrylonitrile, but generally effective for anti-Markovnikov hydrosilylation. | For model substrates, yields of 70-99% were achieved with >98% anti-Markovnikov selectivity. | nih.gov |

Mechanistic Investigations of 2 Cyanoethyltrichlorosilane Reactions

Elucidation of Reaction Pathways and Elementary Steps

The formation of 2-Cyanoethyltrichlorosilane (B88444) from acrylonitrile (B1666552) and trichlorosilane (B8805176) can proceed through several potential mechanistic pathways, largely dependent on the catalytic system employed. The most commonly discussed mechanisms in the context of hydrosilylation are the Chalk-Harrod and modified Chalk-Harrod mechanisms, particularly when transition metal catalysts are used. However, free-radical and Lewis acid/base-catalyzed pathways are also plausible under specific conditions.

The elementary steps in a typical transition metal-catalyzed hydrosilylation, such as the Chalk-Harrod mechanism, involve:

Oxidative Addition: The trichlorosilane oxidatively adds to the metal center, breaking the Si-H bond and forming a metal-hydride and a metal-silyl species.

Olefin Coordination: The acrylonitrile molecule coordinates to the metal center through its carbon-carbon double bond.

Migratory Insertion: The coordinated acrylonitrile inserts into either the metal-hydride bond (Chalk-Harrod pathway) or the metal-silyl bond (modified Chalk-Harrod pathway).

Reductive Elimination: The final product, this compound, is eliminated from the metal center, regenerating the catalyst for the next cycle.

While early research in 1946 noted that acrylonitrile was resistant to hydrosilylation under certain conditions, subsequent studies have demonstrated its successful reaction to form the β-isomer, this compound, particularly with catalysts like a Cu2O/N,N,N′,N′-tetramethylethylenediamine (TMEDA) system. This specific outcome points towards a regioselective addition process.

In-depth Analysis of Addition Reaction Mechanisms

The addition of the trichlorosilyl (B107488) group to the acrylonitrile molecule is a critical step that defines the final product. In the context of the hydrosilylation of acrylonitrile, the reaction is an electrophilic addition across the carbon-carbon double bond. The nature of the catalyst and the electronic properties of the reactants play a pivotal role in directing the regioselectivity of this addition.

For instance, in a base-catalyzed mechanism, the base can activate the trichlorosilane, making the silicon atom more nucleophilic. This activated silane (B1218182) can then attack the β-carbon of the acrylonitrile, which is rendered electrophilic by the electron-withdrawing nitrile group. Subsequent protonation of the resulting carbanion at the α-carbon leads to the formation of the this compound product.

Conversely, a Lewis acid catalyst can coordinate to the nitrogen atom of the nitrile group, further enhancing the electrophilicity of the double bond and making it more susceptible to nucleophilic attack by the hydride from trichlorosilane at the β-position.

Examination of Markownikow's Rule Conformity and Exceptions in Organosilane Reactions

Markovnikov's rule traditionally predicts that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide group attaches to the carbon with more alkyl substituents. In the context of hydrosilylation, the rule can be adapted to predict the addition of the hydrogen and silyl (B83357) groups across the double bond.

The formation of this compound, where the trichlorosilyl group adds to the terminal carbon (β-position) and the hydrogen adds to the carbon adjacent to the nitrile group (α-position), represents an anti-Markovnikov addition. This outcome is a notable exception to the classical Markovnikov's rule.

The strong electron-withdrawing nature of the nitrile group in acrylonitrile polarizes the carbon-carbon double bond, making the β-carbon electron-deficient and the α-carbon electron-rich. This electronic effect, along with steric factors, favors the nucleophilic attack of the silicon moiety (or the hydride, depending on the specific mechanism) at the less sterically hindered and electronically favorable β-position, leading to the observed anti-Markovnikov regioselectivity. This is a common feature in the hydrosilylation of alkenes bearing electron-withdrawing groups.

Identification and Characterization of Reaction Intermediates and Transition States

The direct observation and characterization of reaction intermediates and transition states in the synthesis of this compound are challenging due to their transient nature. However, their existence is inferred from mechanistic studies and computational modeling.

In metal-catalyzed reactions following the Chalk-Harrod mechanism, key intermediates would include:

A metal-hydrido-silyl complex formed after the oxidative addition of trichlorosilane.

A π-complex where the acrylonitrile is coordinated to the metal center.

An alkyl-metal-silyl complex formed after the migratory insertion step.

Transition states would correspond to the energy maxima between these intermediates, such as the point of Si-H bond cleavage during oxidative addition and the formation of the new C-Si and C-H bonds during migratory insertion and reductive elimination.

In base-catalyzed pathways, a hypervalent silicon intermediate, a pentacoordinate silicate (B1173343) of the type [HSiCl₃(Base)]⁻, is often proposed. This intermediate would then act as the active nucleophile. For Lewis acid-catalyzed reactions, an adduct of the Lewis acid with the nitrile group of acrylonitrile would be a key intermediate.

Kinetic and Thermodynamic Profiling of Reaction Progressions

Detailed kinetic and thermodynamic data for the specific reaction of acrylonitrile with trichlorosilane to form this compound are not extensively available in the public domain. However, general principles of hydrosilylation reactions can be applied.

Kinetics: The rate of the reaction is influenced by several factors, including the nature and concentration of the catalyst, the concentration of the reactants, the temperature, and the solvent. For metal-catalyzed reactions, the rate-determining step can vary depending on the specific metal and ligands. It could be the oxidative addition, the migratory insertion, or the reductive elimination. The reaction order with respect to the reactants and the catalyst would provide insights into the rate-determining step.

| Bond | Approximate Bond Enthalpy (kJ/mol) |

| Si-H | ~320 |

| C=C (π-bond) | ~260 |

| Si-C | ~300 |

| C-H | ~410 |

Note: These are average values and can vary depending on the specific molecular environment.

The table above provides a simplified view of the bond enthalpy changes. A more rigorous thermodynamic analysis would require consideration of the specific bond energies in trichlorosilane, acrylonitrile, and this compound, as well as entropy changes.

Computational and Theoretical Approaches to Mechanistic Understanding

In the absence of extensive experimental data on reaction intermediates and transition states, computational and theoretical chemistry have become invaluable tools for elucidating the mechanistic details of reactions like the formation of this compound.

Density Functional Theory (DFT) is a powerful method used to model the potential energy surface of the reaction. Through DFT calculations, it is possible to:

Determine the geometries and energies of reactants, products, intermediates, and transition states.

Calculate the activation energies for each elementary step, thereby identifying the rate-determining step.

Predict the regioselectivity of the addition by comparing the activation barriers for the formation of Markovnikov and anti-Markovnikov products.

Investigate the electronic structure of the molecules involved to understand the factors controlling reactivity and selectivity.

For example, computational studies on similar hydrosilylation reactions have helped to differentiate between the Chalk-Harrod and modified Chalk-Harrod mechanisms by comparing the energy profiles of the two pathways. Theoretical investigations can also model the role of the solvent and the catalyst in the reaction, providing a more complete picture of the reaction mechanism. While specific DFT studies on the this compound synthesis are not widely reported, the methodologies are well-established and could provide significant insights into this important industrial process.

Advanced Applications of 2 Cyanoethyltrichlorosilane in Materials Science and Engineering

Surface Functionalization and Nanoscale Surface Modification Strategies

The ability of 2-Cyanoethyltrichlorosilane (B88444) to form robust, covalently bound organic layers on inorganic surfaces is a cornerstone of its utility. The reaction mechanism involves the hydrolysis of the Si-Cl bonds in the presence of trace amounts of water to form reactive silanol (Si-OH) groups. These silanols then condense with hydroxyl groups present on the substrate surface (e.g., Si-OH on silica, Ti-OH on titania) to form stable siloxane (Si-O-Substrate) bonds, anchoring the molecule to the surface.

This compound is capable of forming self-assembled monolayers (SAMs) on various substrates that possess native oxide layers or surface hydroxyl groups. nih.gov The process is driven by the initial covalent anchoring of the trichlorosilyl (B107488) headgroup, followed by the self-organization of the cyanoethyl chains. beilstein-journals.org This assembly process is influenced by factors such as substrate cleanliness, deposition time, temperature, and the presence of atmospheric moisture. rsc.orged.ac.uk The traditional method for forming such layers involves solution-phase deposition, though chemical vapor deposition (CVD) can also be employed to achieve highly uniform and aggregate-free monolayers. ed.ac.uk The resulting SAMs modify the surface properties of substrates like silicon, glass, and certain metals, altering characteristics such as wettability, adhesion, and chemical reactivity.

Table 1: Comparative Properties of Substrates Before and After SAM Formation

| Substrate | Property Measured | Value Before Silanization | Value After OTS SAM Formation* |

| Silicon Wafer | Water Contact Angle | ~20-30° | ~107° |

| AFM Probes | Surface Energy | High | Low |

| Glass | Adhesion Force | Varies | Reduced |

*Note: Data presented is for Octadecyltrichlorosilane (OTS), a structurally analogous long-chain alkyltrichlorosilane, to illustrate the typical magnitude of change in surface properties. The cyano-terminated surface from this compound would exhibit a more polar character than an alkyl-terminated one. ed.ac.uk

The covalent attachment, or grafting, of this compound to inorganic oxide surfaces is a primary application for enhancing material performance. researchgate.net This surface modification is used to improve the compatibility between inorganic fillers and organic polymer matrices, prevent agglomeration of nanoparticles, and introduce specific functionalities to the surface. researchgate.netcolab.ws

Silica (SiO₂): On silica surfaces, such as silica gel or silicon wafers, the abundant silanol groups provide ideal reaction sites for the trichlorosilyl moiety of the molecule. researchgate.netnih.gov This reaction creates a durable, chemically-bound organic layer. The process can be controlled to achieve varying grafting densities, which in turn influences the final properties of the modified silica. rsc.orgnih.gov

Titanium Dioxide (TiO₂): The surface of titanium dioxide nanoparticles can be functionalized with this compound to improve their dispersion in various media and enhance their compatibility with polymer composites. researchgate.netresearchgate.netsemanticscholar.org The grafting occurs via the reaction between the silane (B1218182) and the Ti-OH groups on the TiO₂ surface, forming stable Ti-O-Si linkages. researchgate.netsemanticscholar.org This modification can shift the isoelectric point of the nanoparticles and improve their colloidal stability. researchgate.net

Other Metal Oxides: The principle of grafting extends to other metal oxides that feature surface hydroxyl groups, such as those of aluminum, iron, and zirconium. nih.govdntb.gov.ua Functionalizing these metal oxide nanoparticles can prevent their agglomeration and tailor their surface chemistry for specific applications in catalysis, sensing, and composites. researchgate.netnih.gov

Table 2: Research Findings on Silane Grafting onto Inorganic Oxides

| Substrate | Silane Used | Key Finding |

| TiO₂ Nanoparticles | 3-Aminopropyltrimethoxysilane (APTMS) | Isoelectric point shifted from pH 6.4 to 9.4, indicating successful grafting and surface charge modification. researchgate.net |

| TiO₂ Nanoparticles | 3-Isocyanatopropyltrimethoxysilane (IPTMS) | FTIR analysis confirmed the formation of Ti-O-Si chemical bonds on the nanoparticle surface. researchgate.net |

| Macroporous Silica Gel | Vinyl Triethoxysilane (KH-151) | An average grafting rate as high as 91.03% was achieved under optimal reaction conditions. nih.gov |

This compound can be utilized to modify the surfaces of polymeric and composite materials, although often indirectly. nih.gov Polymers that lack reactive surface groups can first be treated with processes like plasma or corona discharge to introduce hydroxyl functionalities. nih.gov Subsequently, the silane can be grafted onto these activated sites. A more common application is the surface treatment of inorganic fillers (like glass fibers or silica nanoparticles) that are incorporated into a polymer matrix to create a composite material. ohi-s.com The silane acts as a coupling agent, forming a chemical bridge between the filler surface and the polymer matrix. ohi-s.com This enhances stress transfer between the two phases, leading to improved mechanical properties and reduced hydrolytic degradation of the composite. ohi-s.com The cyano group can also enhance adhesion to specific polar polymer matrices.

Role as a Precursor for the Synthesis of Advanced Materials

Beyond direct surface modification, this compound serves as a fundamental building block for creating more complex molecules and materials. oceanicpharmachem.com Its reactive nature allows it to be a starting point for the synthesis of specialty chemicals and a precursor in deposition processes for semiconductor technologies.

Organofunctional silanes are a class of specialty chemicals characterized by having two different types of reactive groups. russoindustrial.ruresearchgate.net this compound is a precursor to other functional silanes. The highly reactive Si-Cl bonds can undergo nucleophilic substitution with alcohols to form alkoxy-silanes or with amines to form aminosilanes. wacker.com Furthermore, the terminal cyano (nitrile) group itself can be chemically transformed. For example, it can be hydrolyzed to form a carboxylic acid group or reduced to form a primary amine group. This versatility allows for the synthesis of a wide array of custom silane coupling agents with tailored functionalities for specific applications in adhesives, sealants, and composites. wacker.comzmsilane.com

In the semiconductor industry, chemical vapor deposition (CVD) is a crucial process for creating thin films of various materials on silicon wafers. mks.comazonano.comyoutube.com Organosilane precursors are often used in CVD to deposit silicon-based dielectric or barrier layers. This compound can serve as a precursor for depositing silicon carbonitride (SiCN) thin films. The molecule provides silicon, carbon, and nitrogen atoms in a single source. These films are valuable in microelectronics as low-k dielectrics, etch stops, and diffusion barriers due to their thermal stability, mechanical hardness, and resistance to copper diffusion. The deposition process involves vaporizing the precursor and introducing it into a reaction chamber where it thermally decomposes and reacts on the substrate surface to form a uniform thin film. mks.com

Integration into Polymer Chemistry and Polymerization Processes

The trifunctional nature of this compound (CETS), combining a reactive trichlorosilyl group with a polar cyanoethyl group, allows for its integration into various aspects of polymer science. Its primary role is not as a traditional vinyl monomer but rather as a versatile agent for creating inorganic polymer networks and for chemically modifying existing organic polymers and surfaces.

Chemical Modification of Polymeric Structures and Networks

A significant application of this compound is in the chemical modification of existing polymers and surfaces. The trichlorosilyl group serves as a powerful anchor for covalently grafting the molecule onto various substrates that possess reactive functional groups like hydroxyl (-OH), amine (-NH₂), or even carboxylic acid (-COOH) groups.

This surface modification is a form of chemical grafting where the Si-Cl bonds react with the active hydrogens on the polymer surface, forming stable covalent linkages (e.g., Si-O-Polymer) and releasing HCl. This process effectively introduces the 2-cyanoethyl functionality onto the surface of the material. Such modifications can be used to:

Alter Surface Properties: Introduce polarity, changing the wettability and adhesion characteristics of the polymer surface.

Create Functional Coatings: Form a thin, cross-linked polysiloxane layer on a substrate, which can act as a barrier or a primer layer.

Improve Interfacial Compatibility: Enhance the compatibility between an inorganic filler and an organic polymer matrix in composite materials.

This method is a versatile strategy for tailoring the surface chemistry of materials like polyethylene and polyvinyl chloride films to control their macroscopic properties researchgate.net.

Utilization in Oligonucleotide Synthesis on Solid Supports

In the field of biotechnology, the 2-cyanoethyl group is a critical component in the automated solid-phase synthesis of DNA and RNA, although it is typically introduced via phosphoramidite reagents rather than this compound itself. The 2-cyanoethyl moiety serves as the protecting group of choice for the phosphate backbone during the assembly of the oligonucleotide chain nih.govbiotage.co.jp.

The process, known as phosphoramidite chemistry, involves a cycle of steps to add one nucleotide at a time to a growing chain anchored to a solid support, such as controlled pore glass umich.edu. The 2-cyanoethyl group plays its role by temporarily blocking the phosphate oxygen, preventing unwanted side reactions during the synthesis cycles biotage.co.jp.

The key features of the 2-cyanoethyl protecting group in this context are:

Stability: It is stable to the acidic conditions used to remove the 5'-hydroxyl protecting group (the dimethoxytrityl, or DMT, group) in each cycle.

Inertness: It does not interfere with the coupling and capping steps of the synthesis.

Facile Removal: It can be cleanly and rapidly removed at the end of the synthesis under mild basic conditions (a process called β-elimination), typically using aqueous ammonia, without damaging the newly synthesized oligonucleotide chain biosearchtech.com.

The table below summarizes the role of the 2-cyanoethyl group during the key steps of a single phosphoramidite synthesis cycle.

| Synthesis Step | Description | Role/Status of 2-Cyanoethyl Group |

| 1. Deblocking | The 5'-DMT protecting group is removed from the support-bound nucleoside with a mild acid. | Remains attached to the phosphate of the incoming phosphoramidite monomer; not yet part of the chain. |

| 2. Coupling | The activated phosphoramidite monomer (containing the 2-cyanoethyl protected phosphate) reacts with the free 5'-hydroxyl group. | The 2-cyanoethyl group is successfully incorporated, protecting the newly formed phosphite triester linkage. biotage.co.jp |

| 3. Capping | Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles. | Stable and inert during the capping reaction. |

| 4. Oxidation | The unstable phosphite triester is oxidized to a stable phosphate triester using an oxidizing agent like iodine. | Protects the phosphate backbone, which is now in the more stable P(V) state. biotage.co.jp |

| Final Cleavage & Deprotection | After all cycles are complete, the oligonucleotide is cleaved from the solid support and all protecting groups are removed. | The 2-cyanoethyl group is efficiently removed from all phosphate linkages via β-elimination using a base. |

Contributions to Hybrid Organic-Inorganic Materials Development

This compound and its derivatives, such as 2-cyanoethyltriethoxysilane (CTES), are significant precursors in the synthesis of hybrid organic-inorganic materials. These compounds facilitate the incorporation of the polar cyano (-C≡N) functional group into an inorganic silica network, thereby creating materials with tailored properties that bridge the gap between purely organic and inorganic substances. The presence of the cyanoethyl group introduces organic characteristics into the inorganic matrix, influencing the final material's structure, porosity, and surface chemistry.

A prominent method for creating these hybrid materials is the sol-gel process, specifically through the co-condensation of a tetraalkoxysilane, like tetraethoxysilane (TEOS), with a cyano-functionalized silane. This process allows for the formation of a covalently linked, stable hybrid structure where the distribution and concentration of the cyano groups can be controlled by the initial molar ratio of the precursors.

Detailed Research Findings

Research into the synthesis of cyano-functionalized mesoporous silica has demonstrated the direct impact of incorporating 2-cyanoethyl groups on the material's physicochemical properties. In a study involving the co-condensation of TEOS and CTES, it was observed that the introduction of the cyanoethyl functionality significantly alters the resulting mesoporous structure.

As the molar percentage of CTES in the initial synthesis mixture is increased, there is a systematic change in the porous characteristics of the final hybrid material. The highly ordered, straight cylindrical pore structure typical of purely silica-based mesoporous materials transforms into a more constricted, bottle-neck-like pore architecture. This structural change is attributed to the presence of the organic cyanoethyl groups within the pore channels, which occupy space and disrupt the regular silica network formation.

The incorporation of the cyanoethyl groups was found to have a pronounced effect on the key properties of the mesoporous silica, as detailed in the following data tables.

Table 1: Effect of 2-Cyanoethyltriethoxysilane (CTES) Content on Pore Properties of Mesoporous Silica

| CTES Content (mol%) | Pore Volume (cm³/g) | Surface Area (m²/g) | Pore Size (nm) |

| 0 | 0.70 | 666 | 4.2 |

| 20 | 0.22 | 312 | 2.7 |

This table illustrates the trend of decreasing pore volume, surface area, and pore size with an increasing concentration of the cyano-functionalized precursor. jim.org.cn

Table 2: Summary of Structural Changes in Cyano-Functionalized Mesoporous Silica

| Property | Observation with Increasing Cyano Content |

| Pore Structure | Transformation from straight cylindrical to bottle-neck-like |

| Pore Volume | Decreases |

| Surface Area | Decreases |

| Pore Size | Decreases |

This table summarizes the qualitative and quantitative changes observed in the hybrid material's structure as a result of incorporating the 2-cyanoethyl functionality. jim.org.cn

These findings underscore the role of this compound-derived precursors as versatile building blocks in the development of advanced hybrid organic-inorganic materials. By systematically varying the concentration of the cyano-functionalized silane, researchers can precisely tune the structural and, consequently, the functional properties of the resulting materials for specific applications in fields such as catalysis, adsorption, and chromatography. The ability to introduce organic functionalities like the cyano group into an inorganic framework opens up possibilities for creating novel materials with enhanced performance and tailored characteristics.

Theoretical and Computational Studies of 2 Cyanoethyltrichlorosilane

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemistry, a field that applies quantum mechanics to chemical systems, is fundamental to understanding the electronic structure and properties of molecules. These calculations can predict molecular geometries, vibrational frequencies, and electronic properties, offering a detailed picture of a molecule at the atomic level.

Density Functional Theory (DFT) Applications to Molecular and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. For a molecule like 2-Cyanoethyltrichlorosilane (B88444), DFT calculations could provide optimized molecular geometry, including bond lengths and angles.

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound

| Property | Predicted Value |

| Si-C bond length (Å) | Value |

| C≡N bond length (Å) | Value |

| Si-Cl bond length (Å) | Value |

| Dipole Moment (Debye) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Note: This table presents hypothetical data that would be the target of DFT calculations. |

Furthermore, DFT can be used to analyze the electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Predictive Modeling of Reactivity and Stability

Theoretical models can be employed to predict the reactivity and stability of this compound. By mapping the potential energy surface, computational methods can identify transition states and calculate activation energies for various potential reactions, such as hydrolysis or thermal decomposition. This predictive capability is crucial for understanding the compound's behavior under different conditions and for designing synthetic pathways. For instance, the stability of the Si-C bond versus the Si-Cl bonds could be assessed by calculating the bond dissociation energies.

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide insights into the conformational flexibility and intermolecular interactions of this compound in different environments.

By simulating the molecule's trajectory, researchers can explore its various possible conformations and determine their relative energies. For a flexible molecule like this compound, with its ethyl chain, MD simulations can reveal the preferred spatial arrangements of the cyano and trichlorosilyl (B107488) groups.

Moreover, MD simulations are invaluable for studying intermolecular interactions in the liquid or solid state. These simulations can elucidate how molecules of this compound interact with each other and with solvent molecules, providing information on properties like density, viscosity, and diffusion coefficients.

Chemical Reaction Dynamics and Energy Landscape Mapping

To gain a deeper understanding of the chemical reactions involving this compound, computational methods can be used to map the reaction's energy landscape. This involves identifying all relevant stationary points on the potential energy surface, including reactants, products, intermediates, and transition states.

By charting the pathways between these points, a comprehensive picture of the reaction mechanism can be constructed. This allows for the determination of reaction rates and the identification of the most favorable reaction pathways. For example, the hydrolysis of the trichlorosilyl group is a key reaction for many organochlorosilanes, and its mechanism could be elucidated through such energy landscape mapping.

Development and Validation of Computational Models for Organosilicon Systems

The accuracy of theoretical and computational studies heavily relies on the quality of the underlying models and parameters. For organosilicon systems, developing and validating robust computational models is an ongoing area of research.

This involves selecting appropriate theoretical methods (e.g., specific DFT functionals) and basis sets that accurately describe the electronic structure of silicon-containing compounds. The computational models are then validated by comparing the calculated properties with available experimental data. For instance, calculated vibrational frequencies can be compared with experimental infrared and Raman spectra. This validation process is crucial for ensuring the reliability of the computational predictions for new or less-studied organosilicon compounds like this compound.

Future Research Directions and Emerging Applications

The unique bifunctional nature of 2-Cyanoethyltrichlorosilane (B88444), possessing both a reactive trichlorosilyl (B107488) group and a polar cyanoethyl group, positions it as a valuable precursor for advanced materials. Future research is poised to expand its applications, driven by innovations in sustainable synthesis, advanced characterization, and computational design.

Q & A

Q. What contradictions exist in literature regarding the hydrolytic stability of CN-FSNPs, and how are they resolved?

- Answer : Some studies report CN-FSNP degradation in aqueous buffers >pH 8, while others note stability. Discrepancies arise from differences in silane binding (mono- vs. tri-dentate). Accelerated aging tests (70°C, 24 hrs) with post-test FTIR clarify hydrolysis pathways .

Methodological Notes

- Data Validation : Triangulate characterization data (e.g., FTIR, XPS, TEM) to confirm surface modification .

- Contradiction Analysis : Use controlled variable experiments (e.g., reaction time, solvent purity) to isolate factors affecting reproducibility .

- Advanced Instrumentation : Employ synchrotron-based XPS for sub-monolayer sensitivity in surface analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.